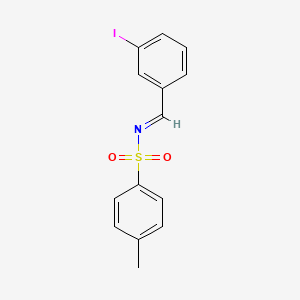
N-(3-Iodobenzylidene)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Iodobenzylidene)-4-methylbenzenesulfonamide is an organic compound that features an iodobenzylidene group attached to a methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodobenzylidene)-4-methylbenzenesulfonamide typically involves the reaction of 3-iodobenzaldehyde with 4-methylbenzenesulfonamide under specific conditions. One common method is the condensation reaction, where the aldehyde group of 3-iodobenzaldehyde reacts with the amine group of 4-methylbenzenesulfonamide in the presence of a suitable catalyst or under acidic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Iodobenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, the sulfonamide group can be reduced to an amine under reducing conditions.
Condensation Reactions: The compound can participate in further condensation reactions with other aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as potassium carbonate.
Oxidation and Reduction: Reagents like sodium borohydride for reduction or potassium permanganate for oxidation are commonly used.
Condensation Reactions: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylidene derivatives, while oxidation and reduction can produce different functionalized sulfonamides.
Scientific Research Applications
N-(3-Iodobenzylidene)-4-methylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-Iodobenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The iodine atom in the benzylidene group can participate in electrophilic aromatic substitution reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(E)-2-(5-Chloro-2-hydroxy-3-iodobenzylidene)hydrazine-1-carboxamide: This compound has a similar benzylidene structure but with different substituents, leading to distinct chemical and biological properties.
N-Iodosuccinimide: While not structurally similar, it shares the iodine functional group and is used in similar iodination reactions.
Uniqueness
N-(3-Iodobenzylidene)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C14H12INO2S |
|---|---|
Molecular Weight |
385.22 g/mol |
IUPAC Name |
(NE)-N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12INO2S/c1-11-5-7-14(8-6-11)19(17,18)16-10-12-3-2-4-13(15)9-12/h2-10H,1H3/b16-10+ |
InChI Key |
WPJHJBMMPLXYLS-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC(=CC=C2)I |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




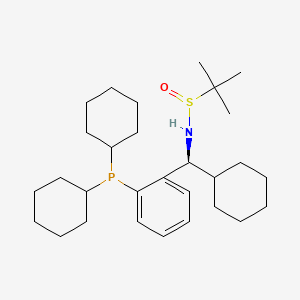
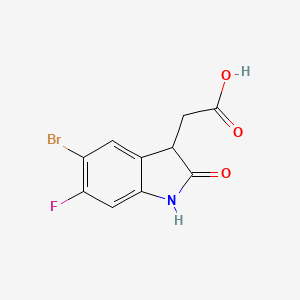
![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-{2-[2-(2-iodoacetamido)ethoxy]ethoxy}ethyl)pentanamide](/img/structure/B13650374.png)
![Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13650376.png)
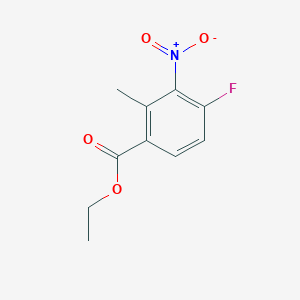
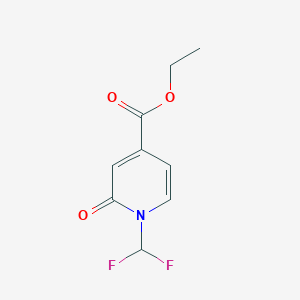
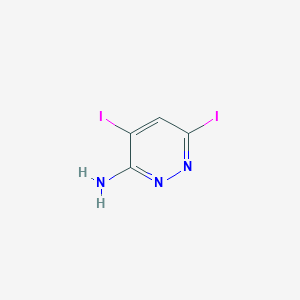
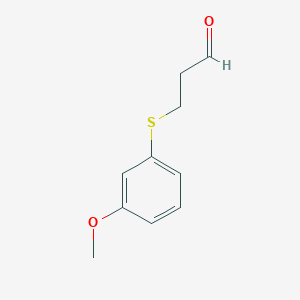
![2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide](/img/structure/B13650430.png)
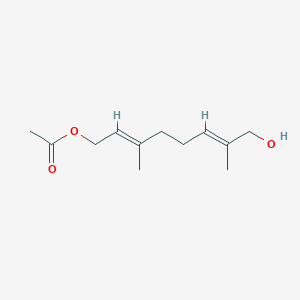
![Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13650449.png)
![6-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13650454.png)
